molecular formula C9H16N4O4 B2426811 N3-L-Dbu(Boc)-OH CAS No. 1923268-76-1

N3-L-Dbu(Boc)-OH

Cat. No. B2426811
CAS RN: 1923268-76-1
M. Wt: 244.251
InChI Key: SXHVRORHDYNPGX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-L-Dbu(Boc)-OH is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of L-Dbu(Boc)-OH, which is an important intermediate in the synthesis of various peptides and proteins. In

Mechanism of Action

The mechanism of action of N3-L-Dbu(Boc)-OH is not well understood, but it is believed to act as a nucleophile in various chemical reactions. This compound can react with various electrophiles, such as aldehydes and ketones, to form stable adducts. Additionally, N3-L-Dbu(Boc)-OH can undergo click chemistry reactions with various azides, resulting in the formation of triazoles.
Biochemical and Physiological Effects
N3-L-Dbu(Boc)-OH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for drug delivery applications. Additionally, this compound has been shown to be stable under various conditions, including acidic and basic environments, as well as in the presence of various enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N3-L-Dbu(Boc)-OH is its ease of incorporation into peptides and proteins. Additionally, this compound is stable and non-toxic, making it a safe and reliable reagent for various lab experiments. However, one limitation is the relatively high cost of this compound, which may limit its use in larger-scale experiments.

Future Directions

There are several future directions for the use of N3-L-Dbu(Boc)-OH in scientific research. One potential application is in the development of novel drug delivery systems, particularly for the targeted delivery of anticancer drugs. Additionally, this compound may be useful in the synthesis of cyclic peptides and proteins with improved stability and bioactivity. Finally, further studies are needed to elucidate the mechanism of action of N3-L-Dbu(Boc)-OH and its potential applications in various chemical reactions.

Synthesis Methods

The synthesis of N3-L-Dbu(Boc)-OH involves the reaction of L-Dbu(Boc)-OH with sodium azide (NaN3) in the presence of triethylamine (TEA) and 1,2-dichloroethane (DCE). The reaction proceeds through the formation of an intermediate, which is then treated with trifluoroacetic acid (TFA) to remove the Boc protecting group, resulting in the formation of N3-L-Dbu-OH. The final step involves the addition of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, resulting in the formation of N3-L-Dbu(Boc)-OH.

Scientific Research Applications

N3-L-Dbu(Boc)-OH has been used in various scientific research applications, including the synthesis of peptides and proteins. This compound is particularly useful in the synthesis of cyclic peptides and proteins, as it can be easily incorporated into the peptide chain and subsequently removed to generate the desired product. Additionally, N3-L-Dbu(Boc)-OH has been used in the development of novel drug delivery systems, as it can be conjugated to various drugs and targeted to specific tissues or cells.

properties

IUPAC Name

(3R)-3-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-6(12-13-10)4-7(14)15/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHVRORHDYNPGX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-L-Dbu(Boc)-OH

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